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Compound of Interest

Compound Name: Tert-butyl 5-oxopentanoate

Cat. No.: B1624747 Get Quote

The fundamental utility of tert-butyl 5-oxopentanoate is derived directly from its structure,

which features a five-carbon backbone functionalized at both ends.

Chemical Structure: O=CH-CH₂-CH₂-CH₂-C(=O)O-C(CH₃)₃

This structure confers a dual chemical personality: the electrophilic aldehyde carbon is

susceptible to nucleophilic addition, while the ester carbonyl is less reactive and the entire

ester group is stable to a wide range of reagents, except for strong acids.

Table 1: Core Molecular Identifiers

Property Value

IUPAC Name tert-butyl 5-oxopentanoate

Molecular Formula C₉H₁₆O₃

Molar Mass 172.22 g/mol

CAS Number Not readily available in major databases

Table 2: Predicted Physicochemical Properties

The following properties are computationally predicted and should be used as an estimation

pending experimental verification.
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Property Predicted Value Source/Method

Boiling Point ~210-220 °C at 760 mmHg
Estimation based on structural

analogues

Density ~0.97 g/cm³ Computational Prediction

XLogP3-AA 0.7
PubChem (for isomer tert-butyl

4-oxopentanoate)[1]

Flash Point ~85 °C
Estimation based on structural

analogues

Spectroscopic Characterization: The Analytical
Fingerprint
unambiguous structural confirmation is paramount. The expected spectroscopic data for tert-
butyl 5-oxopentanoate provide a clear analytical signature.

Table 3: Predicted Spectroscopic Data for Structural Elucidation
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Technique Feature
Expected Chemical
Shift / Frequency

Rationale and Key
Characteristics

¹H NMR
Aldehyde Proton

(CHO)
δ 9.7-9.8 ppm

A characteristic

downfield triplet,

deshielded by the

electronegative

oxygen.

Methylene Protons

(CH₂)
δ 1.8-2.6 ppm

Multiple overlapping

multiplets

corresponding to the

three methylene

groups in the aliphatic

chain.

tert-Butyl Protons

(C(CH₃)₃)
δ ~1.45 ppm

A sharp, integrating to

9H, characteristic of

the magnetically

equivalent methyl

groups on the tert-

butyl ester.[2]

¹³C NMR
Aldehyde Carbonyl

(CHO)
δ ~200 ppm

Highly deshielded

carbonyl carbon

typical for aldehydes.

Ester Carbonyl (COO) δ ~172 ppm

Characteristic

chemical shift for an

ester carbonyl carbon.

Quaternary Carbon

(O-C(CH₃)₃)
δ ~81 ppm

The central carbon of

the tert-butyl group,

shifted downfield by

the adjacent oxygen.

Methylene Carbons

(CH₂)
δ 20-45 ppm

Three distinct signals

in the aliphatic region

of the spectrum.
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tert-Butyl Carbons

(C(CH₃)₃)
δ ~28 ppm

A single, strong signal

for the three

equivalent methyl

carbons.[2]

Infrared (IR)
C=O Stretch

(Aldehyde)
~1725 cm⁻¹

Strong, sharp

absorbance. Often

distinguishable from

the ester carbonyl.

C=O Stretch (Ester) ~1735 cm⁻¹

Strong, sharp

absorbance. The

steric bulk of the tert-

butyl group can

slightly influence this

frequency.

C-H Stretch

(Aldehyde)
~2720 & 2820 cm⁻¹

Two weak but

characteristic bands,

known as a Fermi

doublet, are

diagnostic for an

aldehyde C-H bond.

C-O Stretch (Ester) ~1150 cm⁻¹

Strong absorbance

corresponding to the

ester C-O bond.

Synthesis and Handling
While not commonly available commercially, tert-butyl 5-oxopentanoate can be synthesized

through a straightforward, multi-step sequence from readily available starting materials. A

logical and efficient route begins with mono-tert-butyl glutarate, also known as 5-(tert-butoxy)-5-

oxopentanoic acid[3].

Experimental Protocol: Synthesis from Mono-tert-butyl
glutarate
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This two-step protocol involves the selective reduction of the free carboxylic acid to a primary

alcohol, followed by a mild oxidation to the target aldehyde.

Step 1: Reduction of 5-(tert-butoxy)-5-oxopentanoic acid to tert-butyl 5-hydroxypentanoate

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or

Nitrogen), add a solution of 5-(tert-butoxy)-5-oxopentanoic acid (1.0 eq) in anhydrous

tetrahydrofuran (THF).

Cooling: Cool the solution to 0 °C in an ice-water bath.

Borane Addition: Add borane-THF complex solution (BH₃·THF, ~1.1 eq) dropwise via a

syringe, maintaining the internal temperature below 5 °C. The choice of borane is critical as it

selectively reduces the carboxylic acid in the presence of the sterically hindered tert-butyl

ester.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas

evolution ceases.

Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl

acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. The resulting crude alcohol is often pure enough for the next step, or can be purified

by column chromatography.

Step 2: Oxidation to tert-butyl 5-oxopentanoate

Setup: In a separate flask, prepare a suspension of a mild oxidizing agent such as pyridinium

chlorochromate (PCC) or Dess-Martin periodinane (DMP) (~1.5 eq) in anhydrous

dichloromethane (DCM).

Alcohol Addition: Add a solution of tert-butyl 5-hydroxypentanoate (from Step 1) in DCM to

the oxidant suspension at room temperature. DMP is often preferred for its mild conditions
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and simple workup.

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction

by TLC.

Workup (for DMP): Upon completion, quench the reaction with a saturated solution of sodium

thiosulfate. Stir until the layers are clear. Separate the organic layer, and extract the aqueous

layer with DCM.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

silica gel chromatography to yield pure tert-butyl 5-oxopentanoate.

Synthetic Workflow Diagram

5-(tert-butoxy)-5-oxopentanoic acid tert-butyl 5-hydroxypentanoate
1. BH₃·THF

2. Quench (MeOH) tert-butyl 5-oxopentanoate
DMP or PCC

in DCM

Click to download full resolution via product page

Caption: Proposed two-step synthesis of tert-butyl 5-oxopentanoate.

Stability and Handling
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

heat and ignition sources.[4] Aldehydes can be susceptible to oxidation to carboxylic acids

upon prolonged exposure to air.

Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat.[5] Avoid contact with skin and eyes and

prevent inhalation of vapors.[4]

Chemical Reactivity and Synthetic Transformations
The synthetic power of tert-butyl 5-oxopentanoate lies in the differential reactivity of its two

functional groups. This allows for a wide array of selective modifications.
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Reactions at the Aldehyde Terminus
The aldehyde is the more reactive site, serving as a versatile handle for carbon-carbon and

carbon-heteroatom bond formation.

Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild

reducing agent like sodium triacetoxyborohydride (STAB) yields a secondary or tertiary

amine, respectively. This is a cornerstone reaction in medicinal chemistry for introducing

amine diversity.

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) allows for the conversion of

the aldehyde into an alkene. This provides a reliable method for carbon chain elongation and

the introduction of double bonds.

Nucleophilic Addition: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) readily

add to the aldehyde carbonyl to form a secondary alcohol after an aqueous workup. This is a

fundamental C-C bond-forming reaction.

Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid using

reagents like Pinnick's oxidation (NaClO₂), creating a symmetrical dicarboxylic acid mono-

ester. Conversely, it can be reduced to a primary alcohol with sodium borohydride (NaBH₄), a

reaction that will not affect the tert-butyl ester.

Transformations of the Tert-butyl Ester
The tert-butyl ester is primarily a protecting group for the carboxylic acid functionality. Its

cleavage is a key step in many synthetic sequences.

Acid-Catalyzed Deprotection: The ester is stable to most basic, reductive, and oxidative

conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA) in DCM, or

by HCl in dioxane. The mechanism involves protonation of the ester oxygen followed by the

formation of a stable tert-butyl cation, which is trapped by the conjugate base or solvent. This

orthogonality is a significant synthetic advantage.

Reactivity Map
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tert-butyl 5-oxopentanoate

Amine Derivative

R₂NH, STAB

Alkene

Ph₃P=CHR

Secondary Alcohol

1. R-MgBr
2. H₃O⁺

Mono-tert-butyl
Hexanedioate

NaClO₂

5-Oxopentanoic Acid

TFA or HCl

Click to download full resolution via product page

Caption: Key synthetic transformations of tert-butyl 5-oxopentanoate.

Applications in Research and Development
The true value of tert-butyl 5-oxopentanoate is realized in its application as a versatile

intermediate for constructing more complex target molecules.

Pharmaceutical Synthesis: The C5 backbone is a common structural motif in many

biologically active compounds. By using the aldehyde for initial elaborations and later

deprotecting the ester, complex substituted carboxylic acids can be prepared. Analogous

amino-pentanoate structures are key starting materials for molecules containing the (S)-2-

aminoglutarimide moiety, which are of significant pharmaceutical interest.[6] Furthermore,

related structures are used as linkers in the synthesis of Proteolysis Targeting Chimeras

(PROTACs).[7]

Synthesis of Heterocycles: Tert-butyl 5-oxopentanoate is an ideal precursor for

synthesizing five- and six-membered heterocyclic systems. For example, reductive amination

followed by intramolecular cyclization (after deprotection of the ester) can lead to the

formation of substituted piperidones, a core structure in many alkaloids and CNS-active

drugs. This strategy is highlighted in the synthesis of chiral δ-lactams from similar oxo-esters.

[8]

Asymmetric Synthesis: The aldehyde can be subjected to a wide range of enantioselective

additions (e.g., using chiral catalysts) to install a stereocenter. This chiral center can then

direct subsequent transformations, providing a route to enantiopure final products.
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Conclusion

Tert-butyl 5-oxopentanoate represents a potent and highly versatile building block for modern

organic synthesis. Its dual functionality, characterized by a reactive aldehyde and a robust,

acid-labile tert-butyl ester, provides a predictable and powerful platform for the strategic

assembly of complex molecules. For researchers and drug development professionals, a

thorough understanding of its properties, synthesis, and reactivity opens the door to

streamlined and efficient synthetic routes toward novel chemical entities. The principles and

protocols outlined in this guide serve as a foundational resource for harnessing the full

synthetic potential of this valuable C5 synthon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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